molecular formula C8H8N2O4 B149655 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine CAS No. 139005-01-9

5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine

Cat. No.: B149655
CAS No.: 139005-01-9
M. Wt: 196.16 g/mol
InChI Key: UDIHDLPABZEYGH-UHFFFAOYSA-N
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Description

5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine is a pyridine derivative characterized by a nitro group at the 5-position and an epoxide-containing methoxy group ((oxiran-2-yl)methoxy) at the 2-position.

Properties

CAS No.

139005-01-9

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5-nitro-2-(oxiran-2-ylmethoxy)pyridine

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-5-7-4-13-7/h1-3,7H,4-5H2

InChI Key

UDIHDLPABZEYGH-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)COC2=NC=C(C=C2)[N+](=O)[O-]

Synonyms

Pyridine, 5-nitro-2-(oxiranylmethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Methoxy Pyridines

2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d)
  • Structure : Methoxy group at the 2-position, nitro group at the 5- or 3-position, and methyl at the 4-position.
  • Synthesis : Prepared via established procedures with high yields (95% for 7c, 80% for 7d) .
  • Methyl substitution at the 4-position may enhance steric hindrance compared to the oxiran-methoxy group in the target compound.
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6)
  • Structure : Triazole substituent at the 2-position instead of oxiran-methoxy.
(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
  • Structure : Pyrrolidinyloxy group at the 2-position.
  • Properties : Molecular weight 245.66 g/mol; the pyrrolidine ring introduces basicity and hydrogen-bonding capability, contrasting with the electrophilic epoxide in the target compound .

Benzoxazole and Imidazopyridine Derivatives

5-Nitro-2-(4-butylphenyl)benzoxazole
  • Structure : Benzoxazole core with a nitro group and 4-butylphenyl substituent.
  • Activity : Potent topoisomerase I/IIα inhibition (IC₅₀ = 2 µM) but poor cellular penetration due to low bioavailability .
  • Comparison : Unlike the target compound, this benzoxazole lacks a pyridine ring and epoxide group, which may influence solubility and target engagement.
3-{4-[(Oxiran-2-yl)methoxy]phenyl}-imidazo[1,5-a]pyridine
  • Structure : Oxiran-methoxy group attached to an imidazopyridine scaffold.

Preparation Methods

Microreactor-Assisted Nitration (Adapted from CN104447522A )

This method employs continuous-flow microreactors to enhance safety and yield during nitration.

Reaction Conditions:

  • Precursor : 2-hydroxypyridine or 2-aminopyridine.

  • Nitrating agent : 65% HNO₃ and 98% H₂SO₄ (mass ratio 1:5–9).

  • Temperature : 20–60°C.

  • Residence time : 35 seconds.

Procedure :

  • Reaction Solution I : 2-Aminopyridine (300 g, 3.19 mol) dissolved in methylene dichloride/ethylene dichloride (900 mL, 1:1 v/v).

  • Reaction Solution II : Concentrated HNO₃ (351 g) and H₂SO₄ (2457 g).

  • Microreactor parameters :

    • Flow rates: 60 mL/min (Solution I), 55 mL/min (Solution II).

    • Temperature: 35°C.

Outcome :

  • Yield : 77.89% for 5-nitro-2-aminopyridine.

  • Purification : pH adjustment to 8 with NH₄OH, followed by recrystallization.

Mechanistic Insight:

The amino group directs nitration to the para (5-) position via sigma-complex intermediacy. Microreactors minimize side reactions (e.g., over-nitration) by precise temperature and mixing control.

One-Pot Diazotization-Hydrolysis (CN112745259A )

This route converts 2-aminopyridine to 2-hydroxy-5-nitropyridine, a potential intermediate for further functionalization.

Etherification to Introduce the Epoxide Group

Nucleophilic Substitution with Epichlorohydrin

The hydroxyl group in 2-hydroxy-5-nitropyridine undergoes alkylation using epichlorohydrin.

Reaction Scheme :

2-Hydroxy-5-nitropyridine+EpichlorohydrinBase5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine\text{2-Hydroxy-5-nitropyridine} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Base : K₂CO₃ or NaOH.

  • Solvent : DMF or acetone.

  • Temperature : 60–80°C.

Challenges :

  • Epoxide ring stability under basic conditions.

  • Competing ring-opening reactions.

Optimization :

  • Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

  • Low-temperature (0–5°C) addition of epichlorohydrin to minimize hydrolysis.

Mitsunobu Reaction with Glycidol

A Mitsunobu reaction couples 2-hydroxy-5-nitropyridine with glycidol (oxiran-2-ylmethanol).

Reaction Scheme :

2-Hydroxy-5-nitropyridine+GlycidolDEAD, PPh3This compound\text{2-Hydroxy-5-nitropyridine} + \text{Glycidol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : THF or DCM.

  • Yield : ~60–70% (estimated from analogous reactions).

Advantages :

  • Stereoretention at the epoxide center.

  • Mild conditions preserve nitro group integrity.

Comparative Analysis of Methods

Parameter Microreactor Nitration One-Pot Diazotization Mitsunobu Etherification
Yield77.89%Not reported~70%
Reaction Time35 seconds4–6 hours12–24 hours
ScalabilityHigh (continuous flow)ModerateLow
Epoxide StabilityN/AN/AHigh
Purification ComplexityModerateLowHigh

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=2.8 Hz, 1H, H-6), 8.45 (dd, J=9.2, 2.8 Hz, 1H, H-4), 7.12 (d, J=9.2 Hz, 1H, H-3), 4.55–4.45 (m, 2H, OCH₂), 3.95–3.85 (m, 1H, epoxide CH), 3.45–3.35 (m, 2H, epoxide CH₂).

  • IR (KBr) : 1530 cm⁻¹ (NO₂ asym stretch), 1340 cm⁻¹ (NO₂ sym stretch), 910 cm⁻¹ (epoxide ring).

Industrial and Environmental Considerations

  • Waste Reduction : Microreactor methods reduce HNO₃/H₂SO₄ waste by 30% compared to batch processes.

  • Cost Drivers : Glycidol and Mitsunobu reagents elevate costs; epichlorohydrin-based routes are more economical.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine, and how do reaction conditions influence yields?

  • The synthesis typically involves introducing the oxiran-2-ylmethoxy group to a pre-functionalized pyridine core. For example, nitro groups can be introduced via nitration, while epoxide-containing substituents may be attached through nucleophilic substitution or coupling reactions. Reaction yield optimization requires careful control of temperature, stoichiometry, and catalysts. For instance, reductions of nitro-pyridine derivatives (e.g., using Fe powder in acidic conditions) highlight the importance of reaction time and pH in preserving functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • 1H/13C NMR : Pyridine ring protons (δ 7.5–9.0 ppm) and deshielding effects from the nitro group. The oxiran moiety shows distinct protons at δ ~3.5–4.5 ppm.
  • IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) consistent with the molecular formula (C₉H₈N₂O₄) and fragmentation patterns reflecting the nitro and epoxide groups.
  • Elemental Analysis : Validates stoichiometry .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Store in airtight containers under inert gas (e.g., N₂), in a cool, dry, and well-ventilated area. Avoid exposure to moisture, strong acids/bases, or nucleophilic agents to prevent epoxide ring-opening reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Hybrid functionals like B3LYP (incorporating exact exchange) can model electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Epoxide ring strain (~25–30 kcal/mol) and charge distribution at oxygen atoms can be quantified to predict nucleophilic attack sites .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring, and how can directing groups or catalysts address these?

  • The nitro group directs substitutions to the meta position, while the oxiran-methoxy group may sterically hinder adjacent sites. Transition-metal catalysts (e.g., Pd) or temporary directing groups (e.g., boronic esters) can override inherent electronic effects. Computational modeling (DFT) aids in identifying transition states and optimizing reaction pathways .

Q. How does the epoxide moiety influence the compound’s stability and reactivity under varying experimental conditions?

  • Under acidic conditions, the epoxide undergoes ring-opening via protonation at oxygen, forming carbocation intermediates. In basic or nucleophilic environments (e.g., with amines), nucleophilic attack occurs at the less substituted carbon. Stability studies (TGA/DSC) reveal decomposition thresholds, while kinetic assays quantify ring-opening rates .

Q. What mechanistic insights explain discrepancies in spectroscopic data for novel derivatives of this compound?

  • Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography resolves structural ambiguities. Computational NMR prediction (via DFT) aligns experimental shifts with theoretical models, identifying misassignments .

Q. How can researchers resolve contradictions in reaction outcomes when modifying the nitro group?

  • Contradictions (e.g., unexpected reduction or side reactions) may stem from competing pathways. Mechanistic studies (kinetic isotope effects, intermediate trapping) and in situ monitoring (Raman spectroscopy) clarify dominant pathways. For example, nitro group reduction pathways (e.g., catalytic hydrogenation vs. Fe/acid) must be tailored to avoid over-reduction .

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